2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride
描述
属性
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLJLQICLPSUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Amide Coupling of Pyrrolidine with 2-Phenyl-Substituted Propanoic Acid Derivatives
This method involves coupling an amino group-containing pyrrolidine with a carboxylic acid or ester derivative of 2-phenylpropanoic acid, often using coupling agents to facilitate amide bond formation.
- Typical reagents: Coupling agents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or T3P (propylphosphonic anhydride).
- Solvents: Dry acetonitrile, ethyl acetate, or mixtures with water.
- Conditions: Stirring at 0°C to room temperature for several hours to overnight.
- Work-up: Filtration to remove urea byproducts, washing with acid/base solutions, drying, and crystallization.
This approach is supported by analogous preparations of related compounds such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, where pyrrolidine is used as the amine component in coupling reactions with carboxylic acid derivatives, yielding high purity products after crystallization.
Detailed Reaction Schemes and Conditions
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic peaks for the pyrrolidinyl methylene protons and the aromatic phenyl protons confirm substitution patterns.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight plus sodium adducts in MALDI-MS.
- Crystallography: Crystalline hydrochloride salts exhibit defined melting points and purity suitable for pharmaceutical use.
- Purity: Achieved through repeated washing and recrystallization steps, ensuring removal of coupling agent byproducts and unreacted starting materials.
Summary of Key Preparation Insights
- The amide coupling method using pyrrolidine and activated carboxylic acid derivatives is the most common and efficient route.
- Use of coupling agents like DCC or EDC with NHS improves reaction efficiency and product purity.
- Hydrochloride salt formation requires careful solvent and water content control to prevent side reactions and ensure high-quality salt crystals.
- The processes are scalable and reproducible, suitable for both research and industrial synthesis.
化学反应分析
Types of Reactions: 2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the pyrrolidin-1-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can yield compounds with different functional groups attached to the phenyl ring or pyrrolidin-1-yl group.
科学研究应用
Medicinal Chemistry
The compound is primarily studied for its role as a pharmacological agent . Research indicates that derivatives of pyrrolidine compounds, including 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride, exhibit significant biological activity.
Inhibitory Activity
A notable study highlighted that this compound functions as a potent inhibitor of KCNQ2 potassium channels, which are crucial in regulating neuronal excitability. The compound demonstrated an IC value of 69 nM, indicating strong inhibitory activity against these channels . This property suggests potential applications in treating neurological disorders where KCNQ2 channels are implicated.
Neuroprotective Effects
Given its inhibitory action on KCNQ2 channels, this compound may have neuroprotective effects. This could make it a candidate for developing treatments for conditions such as epilepsy and other seizure disorders .
Anti-inflammatory Properties
Research has also indicated that compounds similar to this one can exhibit anti-inflammatory properties. The structural features of pyrrolidine derivatives allow them to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
- KCNQ2 Inhibition : A comprehensive study focused on the structure-activity relationship (SAR) of various pyrrolidine derivatives, including this compound. It was found that modifications to the pyrrolidine ring significantly affected the inhibitory potency against KCNQ2 channels, emphasizing the importance of molecular structure in drug design .
- Metabolic Stability Analysis : Another critical aspect explored was the metabolic stability of the compound in vivo. The analysis indicated high clearance rates in both human and rat microsomes, suggesting that while the compound is effective as an inhibitor, its rapid metabolism could limit its therapeutic use without further modification .
- Synthesis and Optimization : The synthesis of this compound has been optimized through various synthetic routes involving coupling reactions and purification techniques. These advancements are crucial for scaling up production for research and clinical trials .
作用机制
The mechanism by which 2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in the Propanoic Acid Family
The compound shares structural homology with several pharmacologically active propanoic acid derivatives. Key comparisons include:
NSAID Derivatives (e.g., Ibuprofen, Naproxen)
- Structure: NSAIDs like ibuprofen (α-(4-isobutylphenyl)propanoic acid) and naproxen (α-(6-methoxy-2-naphthyl)propanoic acid) feature aromatic substituents at the α-carbon but lack the pyrrolidine ring .
- Activity: NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. The absence of a pyrrolidine group in these drugs suggests that 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride may exhibit distinct binding kinetics or alternative mechanisms (e.g., targeting ion channels or kinases) .
Amino-Substituted Propanoic Acid Derivatives
- Examples: (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid hydrochloride and 2-amino-2-(pyridin-3-yl)propanoic acid dihydrochloride (Enamine Ltd) .
- Structural Differences: These compounds replace the pyrrolidine with primary or secondary amino groups. The pyrrolidine in the target compound may reduce metabolic degradation (due to cyclic amine stability) and alter steric interactions with biological targets .
Pyrrolidine-Containing Analogues
- 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 6628-74-6): This analogue has a shorter carbon chain (acetic acid vs. propanoic acid), reducing steric bulk. The similarity score of 0.97 suggests overlapping applications, but the shorter chain may limit binding affinity in certain contexts .
- 3-(Pyrrolidin-1-yl)propanoic Acid (CAS 76234-38-3): Here, the pyrrolidine is at the β-carbon. This positional isomer may exhibit different conformational flexibility and receptor selectivity compared to the α-substituted target compound .
Functional and Pharmacological Comparisons
| Compound Name | Substituents | Key Features | Potential Applications |
|---|---|---|---|
| 2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid HCl | α-Phenyl, α-pyrrolidine, HCl salt | Enhanced solubility, rigid conformation | Neuropathic pain, inflammation |
| Ibuprofen | α-(4-Isobutylphenyl) | COX inhibition, high lipophilicity | Analgesic, anti-inflammatory |
| 2-Amino-2-(pyridin-3-yl)propanoic acid diHCl | α-Amino, α-pyridinyl, diHCl salt | Polar interactions via pyridine, metabolic stability | Kinase inhibition, oncology |
| 3-(Pyrrolidin-1-yl)propanoic acid | β-Pyrrolidine | Flexible backbone, lower steric hindrance | CNS-targeted therapies |
生物活性
2-Phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride, also known by its CAS number 1251923-67-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and relevant case studies surrounding this compound, highlighting its pharmacological properties and therapeutic potentials.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid; hydrochloride |
| Appearance | White to off-white powder |
| Storage Temperature | Room Temperature |
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. A study assessed the anticancer efficacy of various compounds, including those similar to this compound, using the A549 human lung adenocarcinoma model. The findings suggested that structural modifications could enhance anticancer properties. Notably, compounds with specific substitutions on the phenyl ring demonstrated reduced cell viability in cancerous cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its structural framework allows it to interact effectively with bacterial membranes, leading to cell lysis and death. Studies have indicated that similar pyrrolidine derivatives possess antibacterial and antifungal activities, which could be leveraged in treating infections caused by resistant strains .
Analgesic and Anti-inflammatory Effects
Pyrrolidine-based compounds are known for their analgesic and anti-inflammatory effects. The mechanism often involves the modulation of pain pathways and inflammatory mediators. Research has documented that compounds with a pyrrolidine moiety can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain perception .
Case Study 1: Anticancer Efficacy
In a comparative study, several pyrrolidine derivatives were tested for their ability to inhibit A549 cell proliferation. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compounds. Results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting a potential for development as chemotherapeutic agents .
Case Study 2: Antimicrobial Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a broad spectrum of activity, particularly against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in infectious disease management .
常见问题
Basic: What are the recommended synthetic routes for 2-phenyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction between pyrrolidine and a substituted phenylpropanoic acid precursor. For example:
- Step 1: React 2-bromo-2-phenylpropanoic acid with pyrrolidine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Step 2: Acidify the reaction mixture with HCl to precipitate the hydrochloride salt.
- Purification: Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Key Parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF or dichloromethane |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 50–70% (depending on purity) |
Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?
Methodological Answer:
Enantiomeric resolution requires chiral HPLC or X-ray crystallography:
- Chiral HPLC: Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid. Monitor at 254 nm .
- X-ray Crystallography: Employ SHELXL for refinement. The Flack parameter ( ) should be ≤ 0.1 to confirm absolute configuration .
Data Interpretation:
- A single peak in chiral HPLC indicates enantiomeric purity.
- For crystallography, a Flack parameter close to 0 confirms correct chirality.
Basic: What analytical techniques are suitable for purity assessment?
Methodological Answer:
- RP-HPLC: Use a C18 column, gradient elution (0.1% TFA in water → acetonitrile), UV detection at 220 nm. Impurity profiling should follow ICH guidelines .
- NMR: ¹H and ¹³C NMR in DMSO-d₆ to verify structural integrity (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, aromatic protons at δ 7.2–7.5 ppm) .
Typical HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV 220 nm |
| Retention Time | ~8.2 minutes (main peak) |
Advanced: How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
Stability studies should be conducted under accelerated conditions:
- Protocol: Prepare solutions at pH 2, 7, and 10. Store at 40°C for 4 weeks. Analyze degradation products via LC-MS.
- Findings: Hydrolysis of the pyrrolidine ring is accelerated at pH < 3, while oxidative degradation dominates at pH > 9 .
Mitigation Strategies:
- Use buffered solutions (pH 5–7) for long-term storage.
- Add antioxidants (e.g., BHT) for oxidative protection.
Basic: What safety precautions are necessary during handling?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of hydrochloride vapors.
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .
First Aid:
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target receptors (e.g., GABAₐ or NMDA receptors). Validate with MD simulations (GROMACS).
- ADMET Prediction: Tools like SwissADME predict logP (~2.1), blood-brain barrier permeability (Yes/No), and CYP450 inhibition .
Case Study:
- Predicted IC₅₀ for GABAₐ receptor: 12 µM (in silico vs. 15 µM in vitro) .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Ethanol/water (3:1) yields needle-like crystals with >99% purity.
- Alternative: Acetone/diethyl ether for rapid precipitation .
Yield Comparison:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/water | 99.5 | Needles |
| Acetone/ether | 98.2 | Amorphous |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. CellTiter-Glo®).
- Troubleshooting:
Example:
- Discrepancy in neurotoxicity (Study A: EC₅₀ = 50 µM; Study B: EC₅₀ = 200 µM) traced to serum protein binding differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
